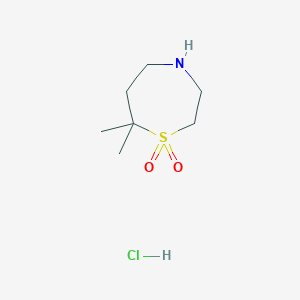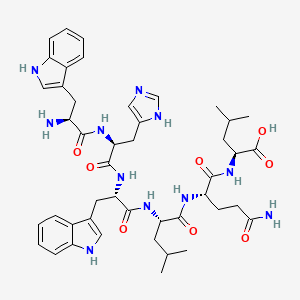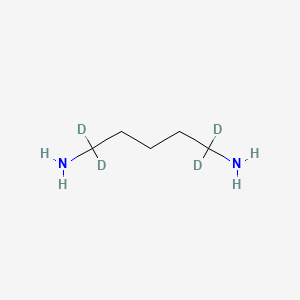
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide
Descripción general
Descripción
“3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide” is a chemical compound . The CAS Number is 1795288-19-5 . It has a molecular weight of 248.07 g/mol .
Molecular Structure Analysis
The InChI code for a similar compound, “3-(6-hydroxypyridin-2-yl)propanoic acid hydrochloride”, is1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H . This might give some insights into the structure of “this compound”.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
Studies on related dihydropyridine derivatives, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid, have focused on understanding hydrogen bonding interactions and molecular structure through techniques like 1H NMR spectroscopy and X-ray crystallography. These investigations reveal the presence of hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle, which is crucial for the stability and reactivity of these compounds (Dobbin et al., 1993).
Synthesis and Reactivity
Research into the reactivity of dihydropyridine derivatives, including the synthesis of complex molecules like 10-propargylfolic acid from dihydropyridine precursors, highlights the versatility of these compounds in synthetic chemistry. These studies are foundational for developing new synthetic routes and understanding the underlying mechanisms of reactions involving dihydropyridine derivatives (Piper et al., 1987).
Anticoagulant Activity
Some dihydropyridine derivatives have been characterized for their potential anticoagulant properties, showcasing the diverse biological activities that these compounds can exhibit. Investigations into their inhibitory activity against blood coagulation factors offer insights into their therapeutic potential, underscoring the importance of dihydropyridines in medicinal chemistry (Potapov et al., 2021).
Analytical and Quality Control Methods
The development of analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from dihydropyridine compounds emphasizes the significance of ensuring the purity and efficacy of these potential drug candidates. Such research is critical for the pharmaceutical industry, facilitating the development of safe and effective medications (Zubkov et al., 2016).
Propiedades
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.BrH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGORNCMLWJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795288-19-5 | |
| Record name | 3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)





![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)


![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)



